Cas no 1179360-55-4 (5-Butylpicolinimidamide hydrochloride)

5-Butylpicolinimidamide hydrochloride is a chemical compound primarily utilized in pharmaceutical and organic synthesis applications. Its structure, featuring a picolinimidamide core with a butyl substituent, makes it a valuable intermediate in the development of bioactive molecules, particularly in medicinal chemistry. The hydrochloride salt form enhances solubility and stability, facilitating handling and reactivity in various synthetic processes. This compound is often employed in the preparation of heterocyclic compounds and as a building block for potential therapeutic agents. Its consistent purity and well-characterized properties ensure reliable performance in research and industrial settings, supporting advancements in drug discovery and chemical innovation.
5-Butylpicolinimidamide hydrochloride structure
1179360-55-4 structure
Product Name:5-Butylpicolinimidamide hydrochloride
CAS No:1179360-55-4
MF:C10H16ClN3
MW:213.707140922546
CID:1030849
PubChem ID:53484969
Update Time:2025-05-19

5-Butylpicolinimidamide hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 5-Butylpicolinimidamide hydrochloride
    • 5-butylpyridine-2-carboximidamide,hydrochloride
    • 5-Butylpicolinimidamidehydrochloride
    • 1179360-55-4
    • DB-358789
    • 5-Butylpyridine-2-carboximidamide--hydrogen chloride (1/1)
    • 5-BUTYLPYRIDINE-2-CARBOXIMIDAMIDE HYDROCHLORIDE
    • DTXSID90704303
    • AKOS015844342
    • Inchi: 1S/C10H15N3.ClH/c1-2-3-4-8-5-6-9(10(11)12)13-7-8;/h5-7H,2-4H2,1H3,(H3,11,12);1H
    • InChI Key: AKIJGSAYQGFGQS-UHFFFAOYSA-N
    • SMILES: Cl.N1C(C(=N)N)=CC=C(C=1)CCCC

Computed Properties

  • Exact Mass: 213.1032752g/mol
  • Monoisotopic Mass: 213.1032752g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 168
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 62.8Ų

5-Butylpicolinimidamide hydrochloride Pricemore >>

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5-Butylpicolinimidamide hydrochloride Related Literature

Additional information on 5-Butylpicolinimidamide hydrochloride

Introduction to 5-Butylpicolinimidamide hydrochloride (CAS No. 1179360-55-4)

5-Butylpicolinimidamide hydrochloride, identified by the chemical compound code CAS No. 1179360-55-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of imidamide derivatives, characterized by its unique structural framework that incorporates a butyl group and a picolinamide moiety. The hydrochloride salt form enhances its solubility and bioavailability, making it a valuable candidate for various biochemical and pharmacological applications.

The structural composition of 5-Butylpicolinimidamide hydrochloride includes a central imidazole ring substituted with an amide group linked to a butyl chain, which is further connected to a pyridine ring bearing a methyl substituent. This particular arrangement imparts distinct chemical properties, including reactivity with biological targets such as enzymes and receptors. The hydrochloride salt form ensures that the compound remains stable under physiological conditions, facilitating its use in in vitro and in vivo studies.

In recent years, 5-Butylpicolinimidamide hydrochloride has been explored for its potential therapeutic applications, particularly in the context of modulating inflammatory pathways and immune responses. Studies have indicated that this compound exhibits inhibitory effects on certain enzymes involved in pro-inflammatory cytokine production, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). These findings suggest its utility in developing novel anti-inflammatory agents.

Moreover, research has highlighted the compound's interaction with specific intracellular signaling pathways. The butyl group and picolinamide moiety are believed to contribute to its ability to interfere with the activity of nuclear factor kappa B (NF-κB), a transcription factor central to inflammatory processes. By inhibiting NF-κB activation, 5-Butylpicolinimidamide hydrochloride may help in reducing the expression of pro-inflammatory genes, thereby offering a potential therapeutic strategy for chronic inflammatory disorders.

Recent advancements in drug discovery have leveraged computational modeling and high-throughput screening to identify promising candidates like 5-Butylpicolinimidamide hydrochloride. These techniques have enabled researchers to predict binding affinities and pharmacokinetic profiles with greater accuracy, streamlining the development process. The compound's favorable pharmacokinetic properties, including moderate solubility and reasonable metabolic stability, make it an attractive scaffold for further optimization.

Preclinical studies have also demonstrated the safety profile of 5-Butylpicolinimidamide hydrochloride, with no significant adverse effects observed at tested doses. However, further research is needed to fully understand its long-term effects and potential interactions with other drugs. The compound's ability to cross the blood-brain barrier has raised interest in its potential applications for neurodegenerative diseases, although this remains an area requiring more extensive investigation.

The synthesis of 5-Butylpicolinimidamide hydrochloride involves multi-step organic reactions, starting from readily available precursors such as picolinic acid derivatives. The introduction of the butyl group through nucleophilic substitution or alkylation reactions followed by amidation completes the structural assembly. The final step involves converting the free base into its hydrochloride salt to enhance stability and solubility.

In conclusion, 5-Butylpicolinimidamide hydrochloride (CAS No. 1179360-55-4) represents a promising candidate in pharmaceutical research due to its unique chemical structure and demonstrated biological activity. Its potential role in modulating inflammatory pathways positions it as a valuable asset for developing new therapeutic interventions. As research continues to uncover more about its mechanisms of action and pharmacological properties, this compound is likely to play an increasingly important role in drug development efforts.

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